3-Chloro-2-hydroxy-5-methylbenzene-1-sulfonyl chloride
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Overview
Description
3-Chloro-2-hydroxy-5-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H6Cl2O3S. It is a derivative of benzene, characterized by the presence of a chlorine atom, a hydroxyl group, a methyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydroxy-5-methylbenzene-1-sulfonyl chloride typically involves the chlorination of 2-hydroxy-5-methylbenzenesulfonic acid. The reaction is carried out in the presence of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete conversion of the sulfonic acid to the sulfonyl chloride derivative .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-hydroxy-5-methylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride group, which activates the benzene ring towards electrophilic attack.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Phosphorus Pentachloride (PCl5): Another chlorinating agent.
Amines, Alcohols, Thiols: Nucleophiles for substitution reactions.
Major Products Formed
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Scientific Research Applications
3-Chloro-2-hydroxy-5-methylbenzene-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-hydroxy-5-methylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile and nucleophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamide, sulfonate ester, and sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methylbenzenesulfonic Acid: The precursor to 3-Chloro-2-hydroxy-5-methylbenzene-1-sulfonyl chloride.
3-Chloro-2-hydroxybenzenesulfonyl Chloride: Lacks the methyl group present in this compound.
2-Hydroxy-5-methylbenzenesulfonyl Chloride: Lacks the chlorine atom present in this compound.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This combination of functional groups makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C7H6Cl2O3S |
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Molecular Weight |
241.09 g/mol |
IUPAC Name |
3-chloro-2-hydroxy-5-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H6Cl2O3S/c1-4-2-5(8)7(10)6(3-4)13(9,11)12/h2-3,10H,1H3 |
InChI Key |
BCHGKXNAZQTZKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)O)S(=O)(=O)Cl |
Origin of Product |
United States |
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